molecular formula C9H8F3NO2 B2475946 Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1346534-09-5

Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B2475946
CAS No.: 1346534-09-5
M. Wt: 219.163
InChI Key: HQOGMSLANRUMCL-UHFFFAOYSA-N
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Description

Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is an organic compound with the molecular formula C10H8F3NO2. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate
  • Methyl 2-[6-(fluoromethyl)pyridin-2-yl]acetate
  • Methyl 2-[6-(bromomethyl)pyridin-2-yl]acetate

Comparison: Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different halogen substituents, the trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity .

Properties

IUPAC Name

methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-6-3-2-4-7(13-6)9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOGMSLANRUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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